Ethyl 2,6-diaminohexanoate dihydrochloride
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Overview
Description
Ethyl 2,6-diaminohexanoate dihydrochloride, with the chemical formula C10H24Cl2N2O2 and CAS registry number 3844-53-9, is a compound known for its applications in various chemical processes . This white crystalline powder is characterized by its ethyl, diaminohexanoate, and dihydrochloride functional groups .
Scientific Research Applications
Ethyl 2,6-diaminohexanoate dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Result of Action
It is known that the compound is used in the preparation of myxochelin, which has been shown to possess strong anti-tumor activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2,6-diaminohexanoate dihydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-diaminohexanoate dihydrochloride can be synthesized from ethanol and L-lysine hydrochloride . The reaction involves the esterification of L-lysine with ethanol in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-diaminohexanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted products .
Comparison with Similar Compounds
Ethyl 2,6-diaminohexanoate dihydrochloride can be compared with other similar compounds, such as:
L-lysine ethyl ester dihydrochloride: Another lysine derivative with similar functional groups.
Ethyl 2,6-diaminohexanoate: The non-dihydrochloride form of the compound.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications .
Properties
CAS No. |
5721-12-0 |
---|---|
Molecular Formula |
C8H19ClN2O2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
ethyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H |
InChI Key |
SGEJVUZMEHMANQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCCN)N.Cl.Cl |
Canonical SMILES |
CCOC(=O)C(CCCCN)N.Cl |
5721-12-0 | |
sequence |
K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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